N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(Pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring directly bonded to a carboxamide group. The amide nitrogen is further substituted with a 2-[(pentan-3-yl)amino]ethyl chain, introducing a branched alkylamine moiety (pentan-3-yl group).
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[2-(pentan-3-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H22N2O/c1-3-10(4-2)12-7-8-13-11(14)9-5-6-9/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
IBYHLGLQZQRHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-[(pentan-3-yl)amino]ethanol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:
- Activation of cyclopropanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
- Addition of 2-[(pentan-3-yl)amino]ethanol to the activated acid.
- Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
While the compound is mainly used for research, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. Large-scale synthesis would involve automated reactors and continuous flow processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carboxamide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and amide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of cyclopropanecarboxamides, where variations in the amine substituent significantly influence properties and activity. Key analogs include:
Key Observations :
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., indole or methoxyphenyl) exhibit higher polar surface areas, influencing solubility and target binding (e.g., serotonin receptors for indole derivatives) . In contrast, the target’s pentan-3-yl group provides moderate lipophilicity (predicted LogD ~2.5–3.0), favoring membrane permeability .
- Steric Effects : Bulky substituents like diphenylbutenyl () may hinder metabolic degradation but reduce bioavailability due to poor solubility .
- Hydrogen Bonding: Methoxy and hydroxyimino groups () introduce H-bond acceptors/donors, enhancing interactions with biological targets .
Physicochemical Properties
Calculated properties for selected analogs (derived from and structural predictions):
Analysis :
- The target compound’s LogD is intermediate, suggesting balanced solubility and permeability.
Biological Activity
N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound with significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol |
| IUPAC Name | N-[2-(pentan-3-ylamino)ethyl]cyclopropanecarboxamide |
| CAS Number | 1600089-73-3 |
| InChI Key | IBYHLGLQZQRHKL-UHFFFAOYSA-N |
The unique cyclopropane ring and amide functional group contribute to its biological activity by influencing its interaction with biological macromolecules.
This compound is believed to exert its biological effects through specific interactions with enzymes and receptors. The amide group can participate in hydrogen bonding, while the cyclopropane moiety may enhance binding affinity due to its rigid structure. This compound has been studied for its potential as a modulator of various biological pathways, particularly in the context of drug development.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of this compound. Research indicates that compounds with similar structures can inhibit key enzymes in microbial pathways, particularly those involved in cell wall biosynthesis. The MEP (methylerythritol phosphate) pathway, which is essential for the survival of many pathogenic organisms, has been identified as a target for this compound.
Case Studies
- Inhibition of MEP Pathway Enzymes : A study demonstrated that derivatives of cyclopropanecarboxamide could inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the MEP pathway. This inhibition was shown to disrupt the growth of Plasmodium species, suggesting potential applications in malaria treatment .
- Receptor Binding Studies : Investigations into the binding affinity of this compound to opioid receptors have shown that modifications in the alkyl chain length can significantly alter receptor interactions, impacting analgesic efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamide | Similar amine and cyclopropane structure | Moderate antimicrobial effects |
| 2-[(pentan-3-yl)amino]ethan-1-ol | Lacks cyclopropane ring | Lower receptor binding affinity |
The presence of the cyclopropane ring in this compound enhances its biological activity compared to its analogs.
Safety and Toxicology
While exploring the biological activity, it is crucial to consider safety profiles. The compound has been classified under various hazard categories, including skin and eye irritation. Handling precautions are necessary to mitigate exposure risks during laboratory research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
